molecular formula C20H15F4N3O2 B10829292 [(3R)-3-fluoropyrrolidin-1-yl](6-{[5-(trifluoromethyl)pyridin-2-yl]oxy}quinolin-2-yl)methanone

[(3R)-3-fluoropyrrolidin-1-yl](6-{[5-(trifluoromethyl)pyridin-2-yl]oxy}quinolin-2-yl)methanone

Cat. No.: B10829292
M. Wt: 405.3 g/mol
InChI Key: FWLFRXVPNVBXGR-CQSZACIVSA-N
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Preparation Methods

The preparation of ABBV-318 involves synthetic routes that include the use of various reagents and reaction conditions. The compound is synthesized through a series of chemical reactions that involve the formation of specific bonds and functional groups. The detailed synthetic route and industrial production methods are proprietary and not publicly disclosed .

Chemical Reactions Analysis

ABBV-318 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

ABBV-318 has several scientific research applications, including:

Comparison with Similar Compounds

ABBV-318 is unique in its ability to selectively block Na v 1.7 and Na v 1.8 channels while showing no activity at the cardiac liability channel Na v 1.5 . This selectivity reduces the risk of cardiac side effects, making it a safer option for pain treatment. Similar compounds include other sodium channel blockers, such as:

ABBV-318’s selectivity and central nervous system penetration make it a promising candidate for the development of new pain medications .

Properties

Molecular Formula

C20H15F4N3O2

Molecular Weight

405.3 g/mol

IUPAC Name

[(3R)-3-fluoropyrrolidin-1-yl]-[6-[5-(trifluoromethyl)pyridin-2-yl]oxyquinolin-2-yl]methanone

InChI

InChI=1S/C20H15F4N3O2/c21-14-7-8-27(11-14)19(28)17-4-1-12-9-15(3-5-16(12)26-17)29-18-6-2-13(10-25-18)20(22,23)24/h1-6,9-10,14H,7-8,11H2/t14-/m1/s1

InChI Key

FWLFRXVPNVBXGR-CQSZACIVSA-N

Isomeric SMILES

C1CN(C[C@@H]1F)C(=O)C2=NC3=C(C=C2)C=C(C=C3)OC4=NC=C(C=C4)C(F)(F)F

Canonical SMILES

C1CN(CC1F)C(=O)C2=NC3=C(C=C2)C=C(C=C3)OC4=NC=C(C=C4)C(F)(F)F

Origin of Product

United States

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